Ethyl Biscoumacetate Elimination Half-Life: 0.66 Hours versus Warfarin's ~40 Hours
Ethyl biscoumacetate exhibits an elimination half-life of 0.66 hours (geometric mean) in healthy volunteers following a single 300 mg oral dose, as determined by HPLC measurement of serum concentrations [1]. The metabolite 7-hydroxy ethyl biscoumacetate has a longer half-life of 2.03 hours, and from 3 hours post-administration onward, metabolite concentrations exceed those of the parent compound [1]. For class-level inference comparison, warfarin—the most widely used VKA comparator—has a mean elimination half-life of approximately 40 hours (range 20-60 hours depending on enantiomer and patient factors), which is approximately 60-fold longer than that of ethyl biscoumacetate. Maximum serum ethyl biscoumacetate concentrations are reached 1.0-4.0 hours after dosing [1]. This extreme brevity of action is a defining feature of ethyl biscoumacetate within the VKA class.
| Evidence Dimension | Elimination half-life (t1/2) |
|---|---|
| Target Compound Data | 0.66 hours (geometric mean) for parent compound; 2.03 hours for 7-hydroxy metabolite |
| Comparator Or Baseline | Warfarin: approximately 40 hours (class-level inference from standard clinical pharmacology references) |
| Quantified Difference | Approximately 60-fold shorter elimination half-life |
| Conditions | Single 300 mg oral dose in 10 healthy volunteers; serum concentration measured by HPLC; geometric mean reported |
Why This Matters
The 60-fold shorter elimination half-life means ethyl biscoumacetate is functionally non-interchangeable with warfarin for any protocol where duration of anticoagulant effect is a design variable—procurement decisions must be driven by the required temporal profile of anticoagulation.
- [1] Perlík F, Patzelová V. Pharmacokinetics of ethyl biscoumacetate and its metabolite 7-hydroxy ethyl biscoumacetate in healthy volunteers. Int J Clin Pharmacol Ther. 1994 Nov;32(11):622-4. PMID: 7874379. View Source
